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Scientific Rationale and Agent Profiles

The proposed combination targets two distinct but complementary pathways implicated in gastric cancer

(GC) progression: angiogenesis and Fibroblast Growth Factor Receptor (FGFR) signaling.

¢ Ramucirumab: A monoclonal antibody that specifically targets the Vascular Endothelial Growth
Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis [1]. By blocking
VEGF/VEGFR-2 signaling, it inhibits the formation of new blood vessels, starving the tumor of

nutrients and oxygen.

¢ Paclitaxel: A cytotoxic chemotherapeutic agent that stabilizes microtubules, disrupting normal mitotic
spindle function and leading to cell cycle arrest and apoptosis.

e Derazantinib: An investigational, orally bioavailable small-molecule inhibitor that selectively targets
FGFR 1, 2, and 3 [2]. The FGFR pathway, when aberrantly activated (via amplifications, fusions, or
mutations), promotes cancer cell proliferation, survival, and migration. FGFR2 amplifications are
found in a subset of GCs, particularly in the microsatellite-stable (MSS) and chromosomally unstable
(CIN) subtypes [2].

The scientific premise for the triple combination lies in the potential for FGFR signaling to act as a bypass
mechanism for resistance to anti-VEGF therapy. Simultaneously inhibiting both VEGFR-2 and FGFR

may lead to a more comprehensive and sustained suppression of tumor angiogenesis and growth.

Established Clinical Data for the Backbone Regimen
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The combination of ramucirumab and paclitaxel is a standard second-line treatment for advanced gastric

cancer, regardless of biomarker status. The pivotal trial data is summarized below:

Table 1: Key Efficacy Outcomes from the RAINBOW Trial (Ramucirumab + Paclitaxel vs. Placebo +

Paclitaxel in Advanced Gastric Cancer)

. Ramucirumab + Placebo + Hazard Ratio

End Point . .
Paclitaxel Paclitaxel (HR)

Overall Survival (OS) 9.6 months 7.4 months HR 0.81 [3]
Progression-Free Survival 4.4 months 2.9 months HR 0.64 [3]
(PFS)
Objective Response Rate 28% 16% [3]
(ORR)

Table 2: Common Adverse Events (All Grades) with Ramucirumab + Paclitaxel

Adverse Event Incidence

Neutropenia 57%

Fatigue/Asthenia 57%

Peripheral Neuropathy 25% (Grade 3/4: 8%) [3]

Proposed Experimental Protocol for the Triple
Combination

Given the lack of direct data on the derazantinib combination, the following protocol provides a framework

for preclinical and clinical investigation.

In Vitro Assessment of Combination Effects
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Objective: To determine the synergistic effects of derazantinib, ramucirumab, and paclitaxel on gastric

cancer cell viability.

e Cell Lines: Use a panel of GC cell lines, including FGFR2-amplified (e.g., SNU-16) and FGFR-non-
amplified lines as controls.

¢ Reagents: Derazantinib (FGFR inhibitor), Ramucirumab (anti-VEGFR-2 antibody), Paclitaxel.
¢ Methodology:
o Plate cells in 96-well plates and allow to adhere overnight.
o Treat with a matrix of drug concentrations (e.g., 8x8) for 72-96 hours:
= Derazantinib (0.1 nM - 10 uM)
= Paclitaxel (0.1 nM - 100 nM)
= For ramucirumab, which acts on the tumor microenvironment, this assay is less relevant.
Focus initial in vitro work on derazantinib + paclitaxel.
o Measure cell viability using a validated assay (e.g., CellTiter-Glo).
o Analyze data using software like SynergyFinder to calculate combination indices (CI).

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the triple combination in a patient-derived xenograft
(PDX) model.

e Model: Establish PDX models from FGFR2-amplified and non-amplified gastric tumors in
immunocompromised mice.
e Study Arms:
o Arm 1: Vehicle control
o Arm 2: Ramucirumab (i.p., 10 mg/kg, twice weekly) + Paclitaxel (i.v., 15-20 mg/kg, weekly)
o Arm 3: Derazantinib (p.o., 30-50 mg/kg, daily)
o Arm 4: Triple combination (Ramucirumab + Paclitaxel + Derazantinib)
e Endpoints:
o Tumor volume measurement 2-3 times per week.
o Assessment of overall survival and progression-free survival.
o Biomarker analysis on harvested tumors.

Proposed Design for a Phase I/ll Clinical Trial

Objective: To determine the safety, recommended Phase II dose (RP2D), and preliminary efficacy of the

triple combination in patients with advanced GC.
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e Study Population: Patients with advanced/metastatic gastric or gastroesophageal junction

adenocarcinoma who have progressed on first-line therapy. Prioritize inclusion of patients with tumor
FGFR2 amplifications or fusions.

¢ Study Design: Open-label, multi-center, Phase I/l trial.
o Phase | (Dose Escalation): Use a 3+3 design to find the RP2D of derazantinib in combination
with standard doses of ramucirumab (8 mg/kg i.v., days 1 & 15) and paclitaxel (80 mg/mz i.v.,
days 1, 8 & 15) of a 28-day cycle.
o Phase Il (Expansion): Enroll patients into two cohorts: FGFR2-aberrant and FGFR2-wild-type
to assess preliminary efficacy.
¢ Primary Endpoints:
o Phase I: Incidence of Dose-Limiting Toxicities (DLTs) and RP2D.
o Phase Il: Objective Response Rate (ORR).
o Key Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Disease
Control Rate (DCR), and safety profile.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the targeted signaling pathways and the hypothesized synergistic effect of the

combination therapy.
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Diagram 1: Mechanism of action of the triple-drug combination. Derazantinib inhibits the FGFR pathway,
Ramucirumab blocks the VEGFR2 pathway, and Paclitaxel stabilizes microtubules, leading to concerted

anti-tumor effects.

Discussion and Future Directions

Based on the assembled information, the combination of derazantinib with ramucirumab and paclitaxel is a
biologically plausible strategy for a subset of gastric cancer patients. The key considerations for developing

this regimen are:

e Biomarker-Driven Patient Selection: The efficacy of derazantinib is most likely to be demonstrated
in patients whose tumors harbor FGFR2 amplifications, fusions, or mutations. Robust companion
diagnostic assays, such as next-generation sequencing (NGS) or FISH, are essential for patient
stratification [2].

o Safety Monitoring: Overlapping toxicities must be carefully managed. Derazantinib class effects
include hyperphosphatemia, fatigue, and dry eye. These must be monitored alongside the known
toxicities of ramucirumab (hypertension, bleeding) and paclitaxel (neutropenia, neuropathy) [2] [3].

¢ Mechanisms of Resistance: Research should proactively investigate resistance mechanisms. As
noted with other FGFR inhibitors, acquired resistance in GC can occur through the emergence of new
FGFR2 fusion proteins (e.g., FGFR2-ACSL5) or activation of bypass pathways like JHDN1D-BRAF
fusions that activate the MAPK pathway [2].

Need Custom Synthesis?
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[https://www.smolecule.com/products/b547998#derazantinib-combination-ramucirumab-paclitaxel-

gastric-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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